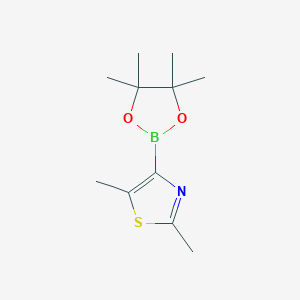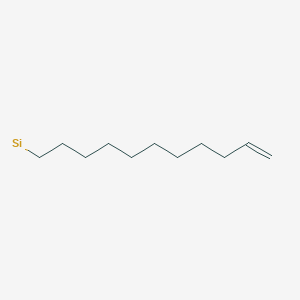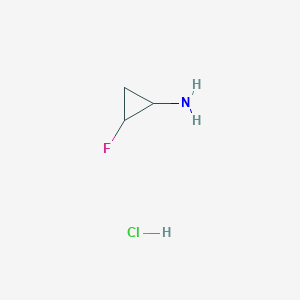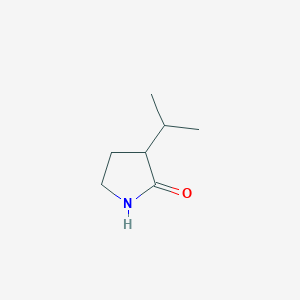![molecular formula C8H15NO B3097681 3-Azabicyclo[3.3.1]nonan-7-ol CAS No. 1314960-39-8](/img/structure/B3097681.png)
3-Azabicyclo[3.3.1]nonan-7-ol
Descripción general
Descripción
3-Azabicyclo[3.3.1]nonan-7-ol, also known as ABN, is a bicyclic compound that has been of interest to scientists due to its potential therapeutic applications. ABN has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In
Aplicaciones Científicas De Investigación
Structural and Conformational Analysis
3-Azabicyclo[3.3.1]nonan-7-ol and its derivatives have been extensively studied for their structural and conformational properties. Research by Arias-Pérez et al. (1997) utilized molecular mechanics calculations and NMR spectroscopy to analyze various derivatives, finding a preference for a flattened chair-chair conformation with N-substituent in the equatorial position (Arias-Pérez, Alejo, & Maroto, 1997). Likewise, Iriepa et al. (1992) synthesized and studied 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-α(β)-ols, confirming similar conformational characteristics (Iriepa, Gil-Alberdi, & Gálvez, 1992).
Antimicrobial and Antioxidant Properties
Several studies have explored the antimicrobial and antioxidant properties of 3-Azabicyclo[3.3.1]nonan-7-ol derivatives. Ramachandran et al. (2011) synthesized novel 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles, demonstrating significant growth inhibition against various microorganisms (Ramachandran, Parthiban, Rani, Jayanthi, Kabilan, & Jeong, 2011). Additionally, Park et al. (2012) synthesized 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, identifying compounds with active antioxidant profiles (Park, Venkatesan, Se-Kwon Kim, & Parthiban, 2012).
Synthesis and Chemical Reactions
The synthesis of 3-Azabicyclo[3.3.1]nonan-7-ol compounds has been a subject of research, with Yi et al. (2018) reporting a novel one-pot tandem Mannich annulation method for synthesizing 3-azabicyclo[3.3.1]nonane derivatives from aromatic ketones (Yi, Tang, Chen, Xu, & Ma, 2018). Similarly, Moskalenko and Boev (2009) investigated the condensation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with nitrogen-containing nucleophiles, yielding various oximes and hydrazones (Moskalenko & Boev, 2009).
Pharmacological and Biological Activities
The pharmacological properties of 3-Azabicyclo[3.3.1]nonan-7-ol derivatives have been a key area of research. Iriepa et al. (1995) synthesized esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol and conducted pharmacological assays, observing drug-induced behavioral alterations and neuroleptic activity (Iriepa, Gil-Alberdi, Gálvez, Sanz-Aparicio, Fonseca, Orjales, Beriša, & Labeaga, 1995). Oki et al. (1970) prepared 3-azabicyclo[3.3.1]nonane derivatives, some of which exhibited promising analgesic activities (Oki, Oida, Oashi, Takagi, & Iwai, 1970).
Propiedades
IUPAC Name |
3-azabicyclo[3.3.1]nonan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-2-6-1-7(3-8)5-9-4-6/h6-10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEPUCOVORWHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.3.1]nonan-7-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane](/img/structure/B3097600.png)


![Ethyl 3-{[(pyridin-2-yl)methyl]amino}propanoate](/img/structure/B3097620.png)
![Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate](/img/structure/B3097623.png)
![2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3097627.png)
![1-[4-(Propan-2-yloxy)phenyl]cyclopropan-1-amine](/img/structure/B3097629.png)
![Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-](/img/structure/B3097634.png)





